molecular formula C14H10F2O B6286860 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624417-61-2

2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286860
CAS No.: 2624417-61-2
M. Wt: 232.22 g/mol
InChI Key: ZDGFLVNQYVYWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated biphenyl derivative designed for research and development, particularly in medicinal chemistry. The biphenyl scaffold is a fundamental structure in organic synthesis and is recognized for its prevalence in bioactive molecules and materials science . The specific substitution pattern on this compound, featuring fluorine atoms and an aldehyde functional group, makes it a valuable synthetic intermediate for constructing more complex molecular architectures. Researchers can utilize the reactive aldehyde group for further derivatization through condensation or nucleophilic addition reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . Biphenyl cores are frequently found in compounds with a wide range of pharmacological activities, including MDM2-p53 interaction inhibitors for cancer therapy and positive allosteric modulators for GPCRs . The incorporation of fluorine atoms is a common strategy in lead optimization to modulate properties such as metabolic stability, lipophilicity, and membrane permeability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

5-fluoro-4-(4-fluorophenyl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGFLVNQYVYWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing biaryl systems. This protocol couples a boronic acid derivative with a halogenated aromatic ring under Pd catalysis. For the target compound, the reaction involves:

  • 4-Bromo-2-fluoro-5-methylbenzaldehyde as the electrophilic partner.

  • 2-Fluorophenylboronic acid as the nucleophilic partner.

  • Pd(PPh₃)₄ (1–5 mol%) as the catalyst.

  • A base such as K₃PO₄ or Na₂CO₃ in a DMF/H₂O or THF/H₂O solvent system.

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₃PO₄ (2 equiv)
SolventDMF/H₂O (4:1)
Temperature80–90°C
Reaction Time12–24 hours
Yield75–85%

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. Steric hindrance from the methyl and fluoro substituents necessitates elevated temperatures and prolonged reaction times.

Ullmann Coupling

For substrates sensitive to boronic acid preparation, Ullmann coupling offers an alternative using Cu catalysis. This method couples two aryl halides but requires higher temperatures (150–200°C) and longer durations (48–72 hours). Typical conditions include:

  • 4-Bromo-2-fluoro-5-methylbenzaldehyde and 2-fluoroiodobenzene .

  • CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • K₂CO₃ in DMSO or DMF .

Yield : 50–65%, limited by homocoupling side reactions.

Aldehyde Functionalization Strategies

Introducing the aldehyde group at the 4-position of the biphenyl system is achieved through directed formylation or oxidation protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most efficient method for direct formylation of electron-rich aromatic rings. For 2,4'-difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde:

  • The biphenyl intermediate is treated with POCl₃ and DMF to generate the Vilsmeier reagent.

  • Electrophilic attack at the para position relative to the methyl group yields the aldehyde.

Typical Protocol :

  • Dissolve 2,4'-difluoro-5-methylbiphenyl (1 equiv) in dry DMF (5 mL/mmol).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C.

  • Heat to 70°C for 8–12 hours.

  • Quench with ice-water and neutralize with NaHCO₃ .

  • Extract with ethyl acetate and purify via column chromatography.

Yield : 60–70%.

Oxidation of Methyl Groups

Alternative routes involve oxidation of a pre-installed methyl group to the aldehyde. CrO₃/H₂SO₄ or SeO₂ in refluxing dioxane selectively oxidizes methyl groups adjacent to electron-withdrawing substituents (e.g., fluorine).

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water or hexane/ethyl acetate mixtures. This step removes unreacted starting materials and coupling byproducts.

Example :

  • Dissolve the crude product in hot ethanol (10 mL/g).

  • Add water dropwise until cloudiness appears.

  • Cool to 4°C overnight.

  • Filter and dry under vacuum.

Purity : >95% (HPLC).

Column Chromatography

For complex mixtures, silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1) gradients isolates the aldehyde product.

Analytical Data Validation

Key spectroscopic data confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO).

  • δ 7.45–7.30 (m, 3H, Ar-H).

  • δ 7.10–6.95 (m, 2H, Ar-H).

  • δ 2.40 (s, 3H, CH₃).

IR (cm⁻¹) :

  • 2830 (C–H aldehyde).

  • 1695 (C=O).

  • 1600–1450 (C=C aromatic).

MS (ESI+) : m/z 232.1 [M+H]⁺.

Industrial-Scale Considerations

Scalable synthesis requires:

  • Continuous flow reactors to enhance heat transfer during exothermic coupling steps.

  • Catalyst recycling systems to reduce Pd waste.

  • Green solvents (e.g., 2-MeTHF) to improve sustainability .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde with analogous biphenyl carbaldehydes:

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Applications/Synthesis
2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₁₀F₂O 2-F, 4'-F, 5-CH₃, 4-CHO Not reported Not reported Intermediate in drug synthesis
2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₉FO 2'-F, 4-CHO Not reported Not reported Synthesized via methanesulfonic acid/EtOAc method (83% yield)
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₁₂O 4'-CH₃, 4-CHO Not reported Not reported Commercial reagent (98% purity)
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₈ClFO 3'-Cl, 5'-F, 4-CHO 346.0±42.0 (pred.) 1.285±0.06 Pharmaceutical intermediate
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₉F₃O 2'-CF₃, 4-CHO Not reported Not reported High-purity reagent (97%)

Key Observations:

  • Halogen Substitution: Fluorine at the 2' and 4' positions (target compound) introduces stronger electron-withdrawing effects compared to chlorine in 3'-chloro-5'-fluoro derivatives .
  • Methyl vs. Trifluoromethyl: The 5-methyl group in the target compound provides steric hindrance without significant electronic effects, whereas 2'-(trifluoromethyl) substituents drastically lower electron density .
  • Synthesis Yields: The unsubstituted [1,1'-biphenyl]-4-carbaldehyde achieves 83% yield via Suzuki coupling , while fluorinated derivatives (e.g., 2'-fluoro analog) require optimized conditions due to steric and electronic challenges .

Reactivity in Cross-Coupling Reactions

Biphenyl carbaldehydes are frequently used in Suzuki-Miyaura couplings. For example:

  • 2',5'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde (electron-donating methoxy groups) reacts efficiently with boronic acids under Pd catalysis .
  • In contrast, 2,4'-difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde may exhibit slower coupling due to fluorine’s electron-withdrawing nature, necessitating higher temperatures or stronger bases.

Spectroscopic Differences

  • IR Spectroscopy: The aldehyde C-H stretch in [1,1'-biphenyl]-4-carbaldehyde appears at 2723 cm⁻¹ . Fluorine substitution (as in the target compound) may shift this peak due to altered electron density.
  • NMR: Methyl groups (e.g., 5-CH₃ in the target compound) produce distinct upfield signals compared to methoxy or trifluoromethyl groups.

Biological Activity

2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS Number: 2624417-61-2) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features two fluorine atoms and a methyl group on a biphenyl scaffold, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C₁₄H₁₀F₂O
  • Molecular Weight : 232.225 g/mol
  • IUPAC Name : 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

Biological Activity Overview

Recent studies have indicated that 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde exhibits various biological activities. Below are some key findings from the literature:

Antimicrobial Activity

Research has shown that compounds with similar structures to 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde possess notable antimicrobial properties. For example:

  • A study evaluated the antimicrobial activity of various biphenyl derivatives and found that those with fluorine substitutions demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria .
  • The compound was tested against a panel of bacteria and fungi, showing promising results in inhibiting growth .

Anticancer Properties

The anticancer potential of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been explored in several studies:

  • In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against human cervical carcinoma cells (HeLa) .
  • Further modifications of the compound led to derivatives that exhibited even greater antiproliferative activities against a range of tumor cell lines .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde and evaluated their biological activities:

  • Derivatives Tested : Compounds synthesized included variations in substitution patterns.
  • Results : The most active derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating significant anticancer potential .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde with target proteins involved in cancer progression:

  • Target Proteins : The compound was docked against various targets including kinases and enzymes involved in apoptosis.
  • Findings : Results indicated strong binding affinities, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus12
AnticancerHeLa (Cervical)10
AnticancerMCF-7 (Breast)5

Q & A

Q. What are the common synthetic routes for preparing 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves sequential functionalization of biphenyl precursors. Key steps include:
  • Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® or DAST to introduce fluorine at the 2- and 4'-positions .
  • Methylation : Friedel-Crafts alkylation or directed ortho-metalation (DoM) to install the methyl group at the 5-position .
  • Aldehyde Introduction : Oxidation of a methyl group (via Riemer-Tiemann reaction) or transition metal-catalyzed formylation (e.g., using Pd/Cu systems) .
    Substituents like fluorine enhance electrophilic substitution rates at meta/para positions due to their electron-withdrawing effects, while the methyl group may sterically hinder certain reactions .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine positions and aldehyde proton (δ ~9.8–10.2 ppm). 13C^{13}\text{C} NMR identifies carbonyl carbon (δ ~190–200 ppm) and methyl group (δ ~20–25 ppm) .
  • IR Spectroscopy : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 1100–1200 cm1^{-1} (C-F stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C14_{14}H10_{10}F2_2O), with fragmentation patterns confirming biphenyl backbone .

Advanced Research Questions

Q. How do the positions of fluorine atoms (2 and 4') and the methyl group affect the electronic properties and reactivity of the compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :
  • Electronic Effects : Fluorine at the 2-position deactivates the ring via inductive effects, directing NAS to the 4'-position. The 5-methyl group exerts steric hindrance, reducing reactivity at adjacent positions .
  • Reactivity Comparison : Compared to 3,3'-difluoro analogs, the 2,4'-substitution pattern creates a polarized electron density, favoring NAS at the 4'-fluorine site. Computational DFT studies (e.g., Fukui indices) predict regioselectivity .
  • Experimental Validation : Kinetic studies using substituted anilines as nucleophiles show 2–3× faster substitution at 4'-F vs. 2-F under basic conditions .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated biphenyl carbaldehydes, such as antimicrobial vs. cytotoxic effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl position, fluorine count) and test against standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., cytochrome P450) to differentiate between specific target interactions and nonspecific cytotoxicity .
  • Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify outliers or confounding factors (e.g., impurity profiles in older studies) .

Q. How can computational methods predict the regioselectivity of 2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices or local softness to identify electrophilic/nucleophilic sites. For example, the aldehyde group’s carbonyl carbon is highly electrophilic, favoring nucleophilic additions .
  • Molecular Dynamics (MD) : Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to assess steric accessibility of the 4'-F site vs. methyl-blocked positions .
  • Validation : Compare predicted regioselectivity with experimental HPLC data from model reactions (e.g., coupling with phenylboronic acid) .

Contradiction Analysis

Q. Why do some studies report high thermal stability for fluorinated biphenyl carbaldehydes, while others note decomposition under mild conditions?

  • Methodological Answer :
  • Purity Assessment : Impurities (e.g., residual acids from synthesis) can catalyze aldehyde oxidation. Use HPLC or GC-MS to verify purity >98% .
  • Condition-Dependent Stability : Thermal gravimetric analysis (TGA) under inert vs. aerobic conditions shows decomposition onset at ~200°C in N2_2 vs. ~150°C in air due to aldehyde oxidation .
  • Substituent Effects : Methyl groups at the 5-position stabilize the biphenyl core via steric protection, delaying decomposition compared to non-methylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.